REACTION_SMILES
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[Br:1][CH2:2][CH2:3][CH2:4][CH:5]1[CH2:6][CH2:7][CH2:8][CH2:9][N:10]1[C:11]([O:12][CH2:13][c:14]1[cH:15][cH:16][cH:17][cH:18][cH:19]1)=[O:20].[OH:21][CH2:22][CH2:23][CH2:24][CH2:25][CH:26]1[CH2:27][N:28]([C:32](=[O:33])[O:34][CH2:35][c:36]2[cH:37][cH:38][cH:39][cH:40][cH:41]2)[CH2:29][CH2:30][CH2:31]1>>[Br:1][CH2:22][CH2:23][CH2:24][CH2:25][CH:26]1[CH2:27][N:28]([C:32](=[O:33])[O:34][CH2:35][c:36]2[cH:37][cH:38][cH:39][cH:40][cH:41]2)[CH2:29][CH2:30][CH2:31]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(OCc1ccccc1)N1CCCCC1CCCBr
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(OCc1ccccc1)N1CCCC(CCCCO)C1
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Name
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Type
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product
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Smiles
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O=C(OCc1ccccc1)N1CCCC(CCCCBr)C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |